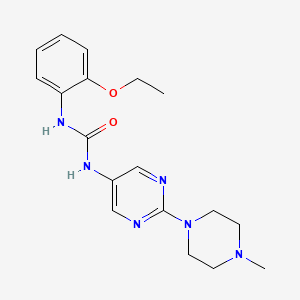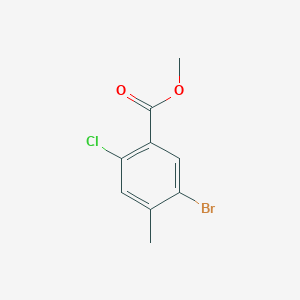![molecular formula C14H17ClO2S B2740229 [3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287298-56-8](/img/structure/B2740229.png)
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride” is a complex organic compound. It contains a bicyclo[1.1.1]pentane moiety, which is a highly strained structure that can participate in a range of strain-releasing reactions . This compound also contains a methanesulfonyl chloride group .
Synthesis Analysis
The synthesis of such compounds often involves the use of highly reactive intermediates. For example, in the synthesis of related compounds, P-centered nucleophiles have been used to react with bicyclo[1.1.0]butanes for the synthesis of cyclobutyl phosphines .Molecular Structure Analysis
The molecular structure of this compound is likely to be highly strained due to the presence of the bicyclo[1.1.1]pentane moiety. This moiety is a four-membered carbocycle with a bridging C(1)-C(3) bond .Chemical Reactions Analysis
The bicyclo[1.1.1]pentane moiety in this compound can participate in a range of strain-releasing reactions, typically cleaving the central, strained bond to deliver cyclobutanes or azetidines .Direcciones Futuras
The chemistry and applications of compounds containing a bicyclo[1.1.1]pentane moiety remain underexplored . There is increasing interest in their chemistry due to their potential use in the synthesis of cyclobutanes and azetidines . Future research could focus on exploring the diverse chemistry these compounds can access and their potential applications.
Propiedades
IUPAC Name |
[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2S/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-18(15,16)17/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJGLJJOIWTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)

![(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2740158.png)
![diethyl 2-(2,4-dichlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2740159.png)

![N~1~-(3-methoxyphenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2740162.png)
![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)


![1-(4-Bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2740169.png)